molecular formula C7H11N3O2 B13623562 3,5-diethyl-4-nitro-1H-pyrazole

3,5-diethyl-4-nitro-1H-pyrazole

Cat. No.: B13623562
M. Wt: 169.18 g/mol
InChI Key: YVRKFRZHQQSEQH-UHFFFAOYSA-N
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Description

3,5-diethyl-4-nitro-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-diethyl-4-nitro-1H-pyrazole typically involves the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds. One common method includes the reaction of diethyl malonate with hydrazine hydrate, followed by nitration using nitric acid and sulfuric acid . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3,5-diethyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include amino derivatives, oxidized pyrazoles, and various substituted pyrazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

3,5-diethyl-4-nitro-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-diethyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dimethyl-4-nitro-1H-pyrazole
  • 3,5-diethyl-4-amino-1H-pyrazole
  • 3,5-diphenyl-4-nitro-1H-pyrazole

Uniqueness

The combination of these functional groups makes it a valuable compound for various synthetic and research purposes .

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

3,5-diethyl-4-nitro-1H-pyrazole

InChI

InChI=1S/C7H11N3O2/c1-3-5-7(10(11)12)6(4-2)9-8-5/h3-4H2,1-2H3,(H,8,9)

InChI Key

YVRKFRZHQQSEQH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NN1)CC)[N+](=O)[O-]

Origin of Product

United States

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